2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Description
The compound 2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a hybrid heterocyclic molecule combining benzo[d]thiazole, 1,3,4-oxadiazole, and 1,3,4-thiadiazole moieties. Its structure features:
- A benzo[d]thiazole ring linked via an ethyl chain to the 5-position of a 1,3,4-oxadiazole core.
- A thioether (-S-) bridge connecting the oxadiazole to an acetamide group.
- A 5-methyl-1,3,4-thiadiazole substituent on the acetamide nitrogen.
However, direct pharmacological data for this specific compound are absent in the provided evidence, necessitating comparisons with structurally analogous molecules.
Properties
IUPAC Name |
2-[[5-[2-(1,3-benzothiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O2S3/c1-9-19-21-15(26-9)18-12(23)8-25-16-22-20-13(24-16)6-7-14-17-10-4-2-3-5-11(10)27-14/h2-5H,6-8H2,1H3,(H,18,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJWPQNFCPDTLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(O2)CCC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The exact mode of action of the compound is currently unknown. The presence of multiple heterocyclic rings in the compound suggests that it may interact with its targets through pi-stacking interactions.
Biochemical Pathways
The compound may affect various biochemical pathways depending on its targets. For instance, if the compound targets enzymes, it may inhibit or enhance the catalytic activity of the enzymes, thereby affecting the metabolic pathways in which these enzymes are involved. If the compound targets receptors, it may modulate signal transduction pathways.
Pharmacokinetics
For instance, the presence of polar groups in the compound may enhance its solubility in water, which could influence its absorption and distribution in the body.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. For instance, if the compound inhibits an enzyme, it may decrease the production of the enzyme’s product, which could have various downstream effects depending on the role of the product in the cell.
Action Environment
The action, efficacy, and stability of the compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the compound’s interaction with its targets could be affected by the pH of the environment, as pH can influence the ionization state of the compound and its targets.
Biological Activity
The compound 2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a complex heterocyclic molecule that incorporates various bioactive moieties, including benzothiazole, oxadiazole, and thiadiazole. These structural components are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound based on existing research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes multiple functional groups that contribute to its biological activities. The presence of the benzothiazole moiety is particularly significant due to its established pharmacological effects.
Antimicrobial Activity
Research indicates that derivatives of oxadiazole exhibit substantial antimicrobial properties. For instance, studies have shown that certain oxadiazole derivatives possess inhibitory effects against Gram-positive bacteria by interfering with lipoteichoic acid synthesis, which is crucial for bacterial growth and virulence .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound 30 | 0.003–0.03 | Clostridium difficile |
| Compound 31a | 0.03–0.125 | Neisseria gonorrhoeae |
These findings suggest that the oxadiazole component in our compound may similarly confer antimicrobial activity.
Anticancer Activity
The anticancer potential of compounds containing thiazole and oxadiazole rings has been extensively studied. For example, derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation through mechanisms such as topoisomerase inhibition and telomerase activity blocking .
Case Study: Thiazole Derivatives
In a study involving thiazole derivatives similar to our compound, significant cytotoxic effects were observed against human lung adenocarcinoma cells (A549) with IC50 values lower than those of standard chemotherapeutics like doxorubicin .
Table 2: Cytotoxicity Data of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 13 | A549 | <10 |
| Doxorubicin | A549 | ~20 |
This suggests that the incorporation of thiazole and oxadiazole moieties in our compound could enhance its anticancer efficacy.
The mechanism through which compounds like ours exert their biological effects often involves interaction with specific cellular targets. For example:
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing benzothiazole and oxadiazole moieties exhibit significant antimicrobial properties. For instance:
- Antifungal Activity : The compound has shown effective inhibition against various fungal strains, outperforming standard antifungal agents.
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 1 | Staphylococcus aureus | 0.25 |
| 2 | Escherichia coli | 1 |
| 3 | Candida albicans | 4 |
These findings suggest that derivatives of this compound could be promising candidates for developing new antifungal therapies.
Cytotoxicity
The cytotoxic effects have been evaluated against various cancer cell lines:
- MCF-7 Breast Cancer Cells : Preliminary tests indicated an IC50 value around 165 µM, suggesting moderate cytotoxicity.
Other studies have reported broad-spectrum activity against multiple cancer types, indicating potential for further development in cancer therapy.
Study 1: Antifungal Evaluation
A study published in MDPI focused on synthesizing benzamide derivatives containing oxadiazole and evaluating their antifungal activity. Several derivatives exhibited higher efficacy than traditional agents, highlighting the potential of oxadiazole-containing compounds in antifungal therapy.
Study 2: Antitumor Activity Assessment
Investigations into the antitumor properties of benzothiazole derivatives revealed significant inhibitory effects on various cancer cell lines. Modifications in the benzothiazole structure enhanced biological activity, suggesting a pathway for developing targeted cancer therapies.
Comparison with Similar Compounds
Antinociceptive Activity :
- The nitro-substituted analogue (MW 445.5) in demonstrated significant antinociceptive effects in tail-clip tests at 100 mg/kg (i.p.), comparable to morphine . The target compound’s lack of nitro groups may reduce cytotoxicity but could diminish potency.
Enzyme Inhibition :
Cytotoxicity and Anticancer Potential :
Solubility and Bioavailability :
Computational and Experimental Challenges
- Structural Characterization : X-ray diffraction studies (e.g., ) are critical for confirming the conformation of the ethyl linker and thioether bridge, which influence bioactivity .
- ADMET Prediction : Analogues with thiophene substituents () exhibit moderate metabolic stability, suggesting the target compound’s benzo[d]thiazole group might increase hepatic clearance risks .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for this compound?
The synthesis involves multi-step reactions, typically starting with the formation of the oxadiazole or thiadiazole core. Key steps include cyclization (e.g., using hydrazine derivatives for oxadiazole rings) and coupling reactions (e.g., thioether formation via nucleophilic substitution). Reaction conditions such as dry acetone or DMF as solvents , anhydrous K₂CO₃ or NaH as bases , and temperatures between 60–80°C are critical for high yields . Monitoring via TLC and purification by recrystallization (e.g., ethanol) ensures purity .
Q. Which characterization techniques are essential for confirming its structure?
NMR spectroscopy (¹H/¹³C) verifies proton environments and carbon frameworks, while mass spectrometry (HRMS) confirms molecular weight. IR spectroscopy identifies functional groups like amide C=O stretches (~1650 cm⁻¹). For crystalline derivatives, X-ray crystallography (using SHELX software ) resolves 3D configurations. Purity is validated via HPLC with UV detection .
Q. How do substituents on the oxadiazole/thiadiazole rings influence stability?
Electron-withdrawing groups (e.g., halogens) enhance thermal stability by reducing electron density on heterocycles. Substituents like benzo[d]thiazole improve π-π stacking interactions, as observed in solubility studies of analogous compounds . Stability in varied pH conditions is assessed via accelerated degradation studies (e.g., 0.1M HCl/NaOH at 37°C) .
Advanced Research Questions
Q. How can contradictions in biological activity data between in vitro and in vivo studies be resolved?
Discrepancies often arise from differences in bioavailability or metabolic stability . Methodological solutions include:
- Physicochemical profiling : LogP (octanol-water) and plasma protein binding assays to predict absorption .
- Protease stability tests : Incubation with liver microsomes to identify metabolic hotspots .
- Docking studies : Computational modeling (e.g., AutoDock Vina) to compare target binding affinities across species .
Q. What strategies optimize selectivity for target enzymes (e.g., carbonic anhydrase)?
Structure-activity relationship (SAR) studies guide modifications:
Q. How can crystallographic data resolve ambiguities in tautomeric forms?
Q. Table 1: Key Reaction Conditions for Thioether Coupling
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Oxadiazole-thiol activation | K₂CO₃, dry acetone, 3h reflux | 75–85 | |
| Acetamide coupling | NaH, DMF, 60°C, 6h | 68–72 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
